AZD-3161

NaV1.7 Selectivity Cardiac Safety

AZD-3161 is a potent (pIC50 7.1, ~79 nM) and selective NaV1.7 blocker with a well-characterized >100-fold selectivity window over cardiac NaV1.5 and hERG channels, minimizing off-target cardiovascular risks. Its oral bioavailability (44%) and long half-life (4.8 h in rats) enable once-daily oral dosing in chronic pain models (e.g., streptozotocin-induced diabetic neuropathy, CFA-induced inflammatory pain). As a former Phase 1 clinical candidate, it serves as a valuable reference standard for translational benchmarking of new NaV1.7 leads. For NaV1.7 tool compound panels, AZD-3161 offers a distinct selectivity profile versus PF-05241328 and PF-04856264, enabling structure-activity relationship elucidation.

Molecular Formula C23H21F3N4O4
Molecular Weight 474.4 g/mol
CAS No. 1369501-46-1
Cat. No. B1666215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-3161
CAS1369501-46-1
Synonyms3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide
AZD 2624
AZD-2624
AZD2624
Molecular FormulaC23H21F3N4O4
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCOC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F
InChIInChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1
InChIKeyLRHQXIQLHVPUNA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD-3161: A Selective NaV1.7 Blocker for Preclinical Pain Research


AZD-3161 (CAS: 1369501-46-1) is a small-molecule, potent, and selective blocker of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain . Originating from AstraZeneca, it was advanced to Phase 1 clinical trials for peripheral neuropathy before development was discontinued [1]. As a research tool compound, its utility lies in its well-characterized in vitro selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties in rodent models of nociceptive and inflammatory pain .

Why NaV1.7 Channel Blockers Like AZD-3161 Cannot Be Considered Interchangeable


The therapeutic window and safety profile of NaV1.7 inhibitors are critically dependent on isoform selectivity, particularly against the cardiac NaV1.5 channel (linked to cardiovascular adverse events) and the hERG potassium channel (linked to QT prolongation) . Minor structural modifications within this chemical class can dramatically alter selectivity ratios and in vivo pharmacokinetic parameters [1]. Consequently, assuming functional equivalence between AZD-3161 and other aryl sulfonamide NaV1.7 blockers is scientifically invalid; procurement decisions must be guided by specific, quantitative comparative data, as presented below .

Quantitative Differentiation of AZD-3161: Potency, Selectivity, and In Vivo Performance Against Key Comparators


High Selectivity for NaV1.7 Over Cardiac NaV1.5 and hERG Channels

AZD-3161 demonstrates a clear selectivity window for the therapeutic target NaV1.7 over the primary off-targets associated with cardiotoxicity, NaV1.5 and hERG. Its pIC50 for NaV1.7 is 7.1, compared to 4.9 for both NaV1.5 and hERG, representing a selectivity ratio of >100-fold . This is a quantifiable differentiator when compared to earlier aryl sulfonamide leads, which often exhibited narrower margins .

NaV1.7 Selectivity Cardiac Safety

Comparative In Vitro Potency and Selectivity Profile of AZD-3161

While several potent NaV1.7 inhibitors exist, AZD-3161 occupies a distinct position with its balanced potency and selectivity profile. For instance, PF-05241328 shows higher absolute potency (IC50 = 31 nM) , but AZD-3161's well-documented >100-fold selectivity window over NaV1.5 and hERG provides a different risk-benefit profile. This contrasts with compounds like PF-04856264, which exhibits >1,000-fold selectivity but at a lower absolute potency (IC50 = 28 nM) .

NaV1.7 Potency Selectivity Comparative Pharmacology

Oral Bioavailability and Pharmacokinetic Profile in Rats

AZD-3161 exhibits favorable oral bioavailability and a long half-life in rats, which are key differentiators for in vivo pain model studies. Following a 10 μmol/kg oral dose, AZD-3161 achieved a Cmax of 0.30 μmol/L with a bioavailability of 44% and a half-life of 4.8 hours . This is a significant improvement over many first-generation NaV1.7 inhibitors, which often suffer from poor oral absorption or rapid clearance [1].

Pharmacokinetics Oral Bioavailability Half-Life Cmax

Dose-Dependent Antinociceptive Efficacy in the Rat Formalin Model

AZD-3161 demonstrates quantifiable, dose-dependent antinociception in the rat formalin model, a standard assay for assessing the efficacy of analgesic compounds. Oral administration of AZD-3161 at doses ranging from 16 to 99 μmol/kg resulted in a significant, dose-dependent reduction in pain behavior during Phase 1 of the formalin test . This in vivo efficacy, coupled with its oral PK, directly supports its utility as a functional tool for studying NaV1.7-mediated pain pathways.

In Vivo Analgesia Formalin Test Nociceptive Pain

High-Value Application Scenarios for AZD-3161 in NaV1.7-Targeted Pain Research


Investigating NaV1.7-Specific Analgesia Without Cardiac Confounds

Researchers requiring a NaV1.7 tool compound with a well-documented >100-fold selectivity window over the cardiac NaV1.5 and hERG channels should select AZD-3161. This profile, established through direct comparative assays , minimizes the risk of off-target cardiovascular effects, allowing for cleaner interpretation of behavioral data in acute and chronic pain models.

Oral Dosing in Chronic In Vivo Pain Efficacy Studies

For studies requiring sustained target engagement over multiple days without the stress and variability of repeated injections, AZD-3161's oral bioavailability (44%) and long half-life (4.8 h) in rats make it an ideal candidate. This PK profile supports once-daily oral dosing, facilitating chronic efficacy studies in models like streptozotocin-induced diabetic neuropathy or complete Freund's adjuvant (CFA)-induced inflammatory pain.

Benchmarking New Chemical Entities (NCEs) Against a Known Clinical Candidate

Medicinal chemistry teams developing next-generation NaV1.7 inhibitors can use AZD-3161 as a reference standard for in vitro and in vivo profiling. Its status as a former clinical candidate [1] provides a valuable benchmark for assessing the translational potential of new leads, particularly regarding the critical balance between potency, isoform selectivity , and oral pharmacokinetics .

Comparative Pharmacology and Mechanism-of-Action Studies

Given its distinct combination of potency (~79 nM) and selectivity (>100-fold over NaV1.5) compared to other tool compounds like PF-05241328 and PF-04856264 , AZD-3161 is a valuable component of a well-curated NaV1.7 inhibitor panel. Its use in side-by-side studies can help elucidate structure-activity relationships and the functional consequences of different selectivity profiles on therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-3161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.